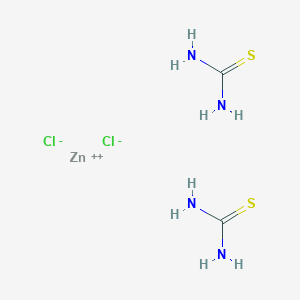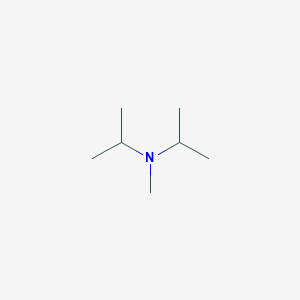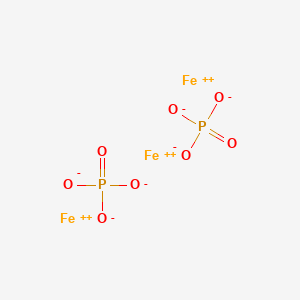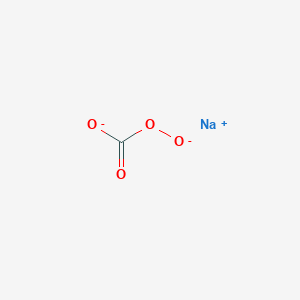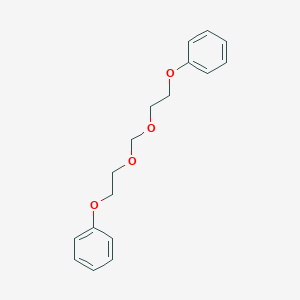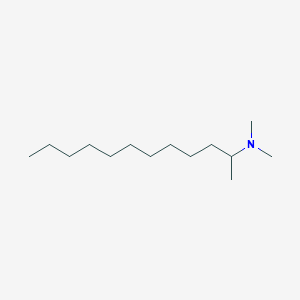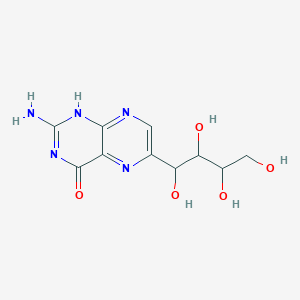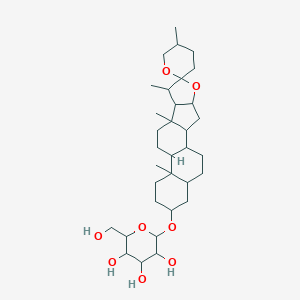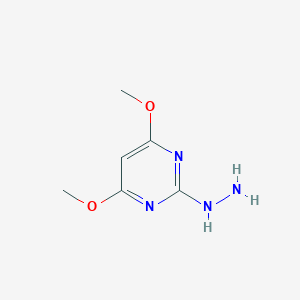
2-Hydrazinyl-4,6-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Hydrazinyl-4,6-dimethoxypyrimidine derivatives involves classical synthetic methods to construct the hydrazone moiety at the C-6 position of the pyrimidine ring. One study described the synthesis of a series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, using 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles as key intermediates (Cocco et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-4,6-dimethoxypyrimidine and its derivatives reveals interesting features, such as hydrogen bonding patterns. In one study, molecules of 2-amino-4,6-dimethoxypyrimidine were linked by N-H...N hydrogen bonds into a chain of fused rings, contributing to a three-dimensional framework through aromatic pi-pi-stacking interactions (Low et al., 2002).
Chemical Reactions and Properties
2-Hydrazinyl-4,6-dimethoxypyrimidine undergoes various chemical reactions, leading to the formation of novel pyrimidine derivatives. The hydrazinolysis of heterocyclic compounds, including this pyrimidine derivative, follows major pathways to yield intermediates and end products with distinct structural and functional properties (Dickinson et al., 1975).
Physical Properties Analysis
While specific studies detailing the physical properties of 2-Hydrazinyl-4,6-dimethoxypyrimidine were not identified in this search, the physical properties of similar compounds typically include solubility, melting point, and crystalline structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions, influencing its application in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of 2-Hydrazinyl-4,6-dimethoxypyrimidine derivatives, including reactivity, stability, and tautomerism, have been explored in various studies. For example, the compound's ability to form dimers and engage in hydrogen bonding significantly affects its chemical behavior and potential applications (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Applications
Pyrimidine derivatives, including 2-Hydrazinyl-4,6-dimethoxypyrimidine, have been extensively explored for their potential in various pharmacological domains due to their structure that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds exhibit a wide range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably anti-inflammatory activities. The synthesis methods for pyrimidines are diverse, offering a broad avenue for structural modifications to enhance anti-inflammatory effects. The anti-inflammatory properties of pyrimidines are attributed to their inhibitory actions against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. This significant anti-inflammatory potential is supported by detailed structure–activity relationships (SARs) analysis, which provides insights into the synthesis of novel pyrimidine analogs with improved anti-inflammatory activities and reduced toxicity (Rashid et al., 2021).
Antioxidant Capacity and Applications
Pyrimidine derivatives are also recognized for their antioxidant capabilities, where they engage in reactions that neutralize free radicals and other reactive oxygen species (ROS). The ABTS/PP decolorization assay, a prevalent method for evaluating antioxidant capacity, has been applied to assess the efficacy of such compounds. This assay provides insights into the reaction pathways of antioxidants, including pyrimidine derivatives, illustrating their potential to form coupling adducts or undergo oxidation without coupling. These reactions contribute significantly to the total antioxidant capacity of pyrimidines, highlighting their role in mitigating oxidative stress-related pathological conditions (Ilyasov et al., 2020).
Optoelectronic Material Development
The structural framework of pyrimidines, including 2-Hydrazinyl-4,6-dimethoxypyrimidine, facilitates the creation of novel optoelectronic materials. Pyrimidine derivatives, when incorporated into π-extended conjugated systems, have shown significant value in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their electroluminescent properties, in particular, are of great interest for the fabrication of materials utilized in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs. This aspect underscores the versatility of pyrimidines in material science beyond their biological applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3-5(12-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKILCAADKPWDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560806 |
Source


|
| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4,6-dimethoxypyrimidine | |
CAS RN |
13223-30-8 |
Source


|
| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

